5-Iodo-2-methylbenzofuran
Overview
Description
5-Iodo-2-methylbenzofuran is a chemical compound with the molecular formula C9H7IO . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of benzofuran derivatives like 5-Iodo-2-methylbenzofuran can be achieved through various methods. For instance, the McMurry reaction approach involves the reduction of titanium trichloride with dry zinc powder in refluxing THF . Another method involves the cyclization of 2-acyloxy-1-bromomethylarenes with a Cr(II)Cl2/BF3-OEt2 catalyst .Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methylbenzofuran consists of a benzofuran ring with an iodine atom and a methyl group attached to it . The average mass of this compound is 258.056 Da .Chemical Reactions Analysis
Benzofuran compounds, including 5-Iodo-2-methylbenzofuran, can undergo various chemical reactions. For instance, the electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Physical And Chemical Properties Analysis
5-Iodo-2-methylbenzofuran has a molecular weight of 258.06 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Radioligand Development for Neuroimaging
5-Iodo-2-methylbenzofuran derivatives are investigated for their potential as radioligands in neuroimaging studies. A notable example includes the use of [123I]Iodobenzofuran ([123I]IBF) as a single photon emission computed tomography (SPECT) tracer for visualizing dopamine D2 receptors in the brain. This research demonstrated the ability to quantify receptor parameters, including binding potential, density (Bmax), and affinity (KD), in nonhuman primates using [123I]IBF. The consistent data obtained from both bolus and constant infusion experiments highlight its potential for detailed neuroreceptor mapping, contributing to our understanding of neurological diseases and their treatment (Laruelle et al., 1994).
Antimicrobial Compound Synthesis
Research into 2-substituted-3-methylbenzofuran derivatives has uncovered their potential as antimicrobial agents. The synthesis of novel compounds from 3-methylbenzofuran-2-carbohydrazide showed significant antimicrobial activity against various fungal and bacterial species. This work illustrates the chemical versatility of the benzofuran skeleton for developing new antimicrobial agents, providing a basis for further pharmacological exploration and development (Abdel‐Aziz et al., 2009).
Organic Synthesis and Catalysis
The application of 5-Iodo-2-methylbenzofuran and its derivatives extends to organic synthesis, particularly in catalysis and the formation of complex organic molecules. One study showcases the palladium-catalyzed arylation of azole compounds with aryl halides, using alkali metal carbonates and copper iodide to promote the reaction. This methodology enables selective production of arylated azoles, demonstrating the utility of iodobenzofuran derivatives in facilitating complex organic transformations (Pivsa-Art et al., 1998).
Environmental Chemistry
In environmental chemistry, the role of iodobenzofuran derivatives in the transformation of pollutants has been explored. A study on the transformation of methylparaben by potassium permanganate in the presence of iodide highlights the formation of iodinated aromatic products. This research sheds light on the interactions between iodide and permanganate in water treatment processes, offering insights into the mechanisms behind the transformation of phenolic compounds in iodide-containing waters (Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-iodo-2-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKAGZXVAJDQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397404 | |
Record name | 5-IODO-2-METHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylbenzofuran | |
CAS RN |
60770-68-5 | |
Record name | 5-Iodo-2-methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60770-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-IODO-2-METHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-2-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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